molecular formula C23H30N2O7 B12196336 N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B12196336
M. Wt: 446.5 g/mol
InChI Key: HSSXAKFGBGUWOU-UHFFFAOYSA-N
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Description

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

The synthesis of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves multiple steps. The starting material, 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl, is first synthesized through a series of reactions including alkylation, cyclization, and oxidation. This intermediate is then reacted with glycine derivatives under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can be compared with other similar compounds such as:

    N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: This compound has a similar structure but with a different substitution pattern on the chromen-2-one ring.

    N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid: This compound has an additional aspartic acid moiety, which may confer different biological properties.

    3-({[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoate: This compound has a similar core structure but with a different side chain

Properties

Molecular Formula

C23H30N2O7

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C23H30N2O7/c1-4-5-6-7-8-17-14(2)16-9-10-18(15(3)22(16)32-23(17)30)31-13-20(27)24-11-19(26)25-12-21(28)29/h9-10H,4-8,11-13H2,1-3H3,(H,24,27)(H,25,26)(H,28,29)

InChI Key

HSSXAKFGBGUWOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC(=O)NCC(=O)O)C)OC1=O)C

Origin of Product

United States

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